6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-((Pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core with a thioether linkage to a pyridin-3-ylmethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. This can be achieved through cyclization reactions involving appropriate precursors such as pyrazolone derivatives and halogenated pyrimidines. The thioether linkage is then introduced by reacting the core with pyridin-3-ylmethyl halides under suitable conditions, often involving a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: : The pyrazolo[3,4-d]pyrimidin-4(5H)-one core can be reduced to form different derivatives.
Substitution: : The pyridin-3-ylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.
Substitution: : Substituted pyridin-3-ylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop treatments for various diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functionalities.
Mechanism of Action
The mechanism by which 6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives: : These compounds share the pyrazolo[3,4-d]pyrimidin-4(5H)-one core but differ in their substituents.
Thioether-containing heterocycles: : Compounds with similar thioether linkages but different core structures.
Uniqueness
6-((Pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core and the pyridin-3-ylmethyl group. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
6-(pyridin-3-ylmethylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-10-8-5-13-16-9(8)14-11(15-10)18-6-7-2-1-3-12-4-7/h1-5H,6H2,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORQFCXERVTEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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